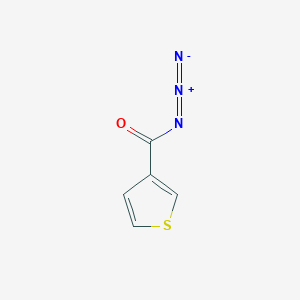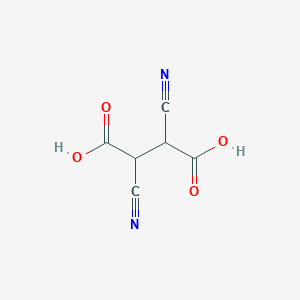
2,3-Dicyanobutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dicyanobutanedioic acid is an organic compound with the molecular formula C6H4N2O4 It is a dicarboxylic acid with two cyano groups attached to the second and third carbon atoms of the butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dicyanobutanedioic acid can be synthesized through several methods. One common approach involves the reaction of malonic acid with cyanogen bromide in the presence of a base. The reaction proceeds as follows:
CH2(COOH)2+BrCN→NC-CH(CN)-CH(COOH)2+HBr
The reaction is typically carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2,3-Dicyanobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives such as 2,3-dioxobutanedioic acid.
Reduction: Amino derivatives like 2,3-diaminobutanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dicyanobutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
Industry: Used in the production of polymers and resins due to its reactive cyano groups.
Mechanism of Action
The mechanism of action of 2,3-Dicyanobutanedioic acid involves its ability to interact with various molecular targets through its cyano and carboxyl groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybutanedioic acid:
2,3-Diaminobutanedioic acid: Contains amino groups instead of cyano groups.
2,3-Dioxobutanedioic acid: Contains oxo groups instead of cyano groups.
Uniqueness
2,3-Dicyanobutanedioic acid is unique due to its cyano groups, which impart distinct reactivity compared to similar compounds. The presence of cyano groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
58160-39-7 |
|---|---|
Molecular Formula |
C6H4N2O4 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
2,3-dicyanobutanedioic acid |
InChI |
InChI=1S/C6H4N2O4/c7-1-3(5(9)10)4(2-8)6(11)12/h3-4H,(H,9,10)(H,11,12) |
InChI Key |
STBYQFBPIUASJV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(C#N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


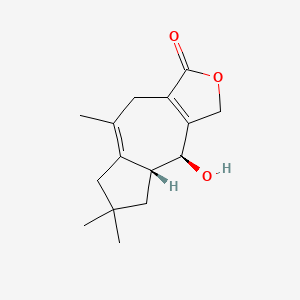
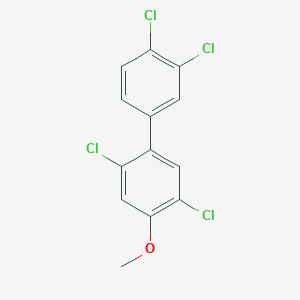
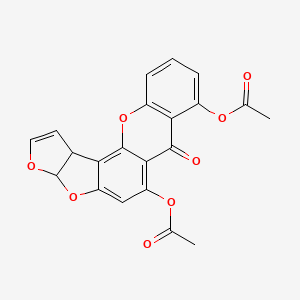
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
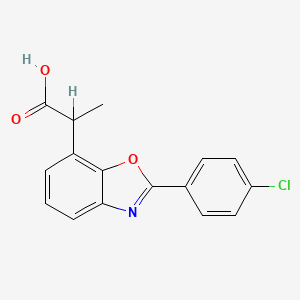
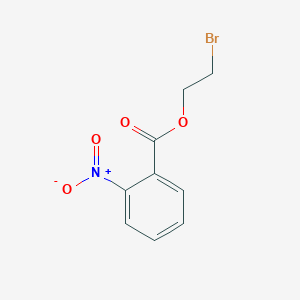
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
